molecular formula C9H8N2O B1523071 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1071089-08-1

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B1523071
CAS No.: 1071089-08-1
M. Wt: 160.17 g/mol
InChI Key: LKDLFENREDXOBV-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound with significant potential in medicinal chemistry and materials science. Its structure, characterized by a pyridine ring and a nitrile group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}O. The structural features include:

  • A pyridine ring , which contributes to its reactivity through π-π stacking interactions.
  • A nitrile group that enhances its biological activity by participating in hydrogen bonding with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases related to cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate receptor activity through non-covalent interactions, influencing various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits cancer cell proliferation in vitro
Anti-inflammatoryReduces inflammation markers in animal models
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Case Studies

  • Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The compound's IC50_{50} values were reported to be lower than those of standard chemotherapy agents, indicating its potential as a novel anticancer agent .
  • Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
  • Neuroprotective Properties : Research has shown that this compound can reduce neuronal cell death induced by oxidative stress, making it a candidate for further investigation in neurodegenerative disease models .

Properties

IUPAC Name

2-methyl-3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDLFENREDXOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a N2 atmosphere ethyl nicotinate (3 g, 0.02 mol) and NaH (1.6 g, 0.04 mol) were suspended in toluene (30 mL) and heated to 90° C. Propiononitrile (2.2 g, 0.04 mol) was added dropwise and the reaction was stirred at 90° C. overnight. After cooling to room temperature, the solid was filtered and collected. The solid was dissolved in water (50 mL) and washed with ethyl acetate (30 mL). The aqueous layer was adjusted to pH=6 with 2M HCl and extracted again with ethyl acetate (30 mL×2). The combined ethyl acetate extracts were combined and dried over Na2SO4, filtered and concentrated in vacuo to give the desired product: 1HNMR (400 MHz, CDCl3) δ 9.25 (d, 1 H, J=1.2 Hz), 8.90 (d, 1 H, J=4.8 Hz), 8.33 (d, 1 H, J=8.0 Hz), 7.54 (dd, 1 H, J=1.2 Hz, J=8.0 Hz), 4.37-4.39 (m, 1 H), 1.71 (d, 3 H, J=7.2 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.